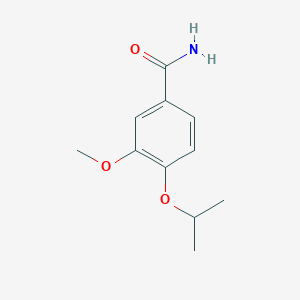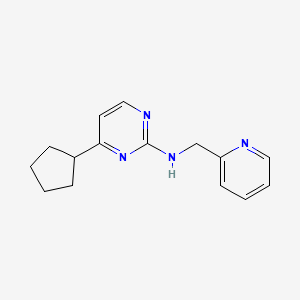
4-isopropoxy-3-methoxybenzamide
Overview
Description
4-isopropoxy-3-methoxybenzamide, also known as IMB-6, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Scientific Research Applications
Inhibition of Bacterial Cell Division
- Bacterial Cell Division Inhibition in Bacillus subtilis : 3-Methoxybenzamide, a related compound, is known to inhibit cell division in Bacillus subtilis, leading to filamentation and cell lysis. This indicates its potential as a bacterial growth inhibitor (Ohashi et al., 1999).
- Development of Antibacterial Agents : Derivatives of 3-methoxybenzamide have been explored for their structure-activity relationships, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
Cell Differentiation and Immune Response
- Effect on Cell Differentiation and Immune Response : 3-Methoxybenzamide has been shown to inhibit cell differentiation in vitro and affect the immune response in vivo, suggesting its role in immunomodulation (Broomhead & Hudson, 1985).
Applications in Molecular Biology and Chemistry
- Intrachromosomal Recombination in Mammalian Cells : The compound has been used to study the effect on intrachromosomal recombination in mouse cells, indicating its utility in genetic research (Waldman & Waldman, 1991).
- Synthesis of Antibacterial Agents : Innovative approaches like isosteric replacement of the terminal amide with triazole in 3-MBA analogues have shown increased antibacterial activity, offering new opportunities for developing antibacterial agents (Bi et al., 2018).
- Antitumor Agent Development : The synthesis of 3-acyl isoquinolin-1(2H)-ones via a redox-neutral annulation process has demonstrated potential for developing antitumor agents (Bian et al., 2020).
- Molecular Structure Studies : N-3-hydroxyphenyl-4-methoxybenzamide has been studied for its molecular structure, contributing to the understanding of molecular interactions in chemistry (Karabulut et al., 2014).
Pharmaceutical Applications
- Development of Small-Molecule Inhibitors : Research has focused on the optimization of 3-methoxybenzamide derivatives towards developing drug candidates with potent antibacterial properties and suitable pharmaceutical properties (Stokes et al., 2012).
- Pharmacological Activity Studies :
The scientific research applications of 4-isopropoxy-3-methoxybenzamide and related compounds are diverse, ranging from microbiology to pharmacology. Here's a detailed overview:
Inhibition of Bacterial Cell Division
- Bacterial Cell Division Inhibition in Bacillus subtilis : 3-Methoxybenzamide, a related compound, is known to inhibit cell division in Bacillus subtilis, leading to filamentation and cell lysis. This indicates its potential as a bacterial growth inhibitor (Ohashi et al., 1999).
- Development of Antibacterial Agents : Derivatives of 3-methoxybenzamide have been explored for their structure-activity relationships, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
Cell Differentiation and Immune Response
- Effect on Cell Differentiation and Immune Response : 3-Methoxybenzamide has been shown to inhibit cell differentiation in vitro and affect the immune response in vivo, suggesting its role in immunomodulation (Broomhead & Hudson, 1985).
Applications in Molecular Biology and Chemistry
- Intrachromosomal Recombination in Mammalian Cells : The compound has been used to study the effect on intrachromosomal recombination in mouse cells, indicating its utility in genetic research (Waldman & Waldman, 1991).
- Synthesis of Antibacterial Agents : Innovative approaches like isosteric replacement of the terminal amide with triazole in 3-MBA analogues have shown increased antibacterial activity, offering new opportunities for developing antibacterial agents (Bi et al., 2018).
- Antitumor Agent Development : The synthesis of 3-acyl isoquinolin-1(2H)-ones via a redox-neutral annulation process has demonstrated potential for developing antitumor agents (Bian et al., 2020).
- Molecular Structure Studies : N-3-hydroxyphenyl-4-methoxybenzamide has been studied for its molecular structure, contributing to the understanding of molecular interactions in chemistry (Karabulut et al., 2014).
properties
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAORHHJNHQMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-propan-2-yloxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)

![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)

![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)